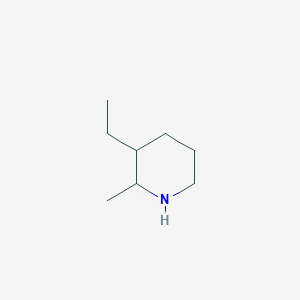

3-Ethyl-2-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3-ethyl-2-methylpiperidine |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-6-9-7(8)2/h7-9H,3-6H2,1-2H3 |

InChI Key |

DEXCGKLNLMGYEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCNC1C |

Origin of Product |

United States |

Structural and Conformational Analysis of 3 Ethyl 2 Methylpiperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural characterization of molecules like 3-Ethyl-2-methylpiperidine. Methods such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and vibrational spectroscopy provide detailed insights into the connectivity, stereochemistry, and conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the structure of this compound in solution. nih.gov The piperidine (B6355638) ring typically adopts a chair conformation. researchgate.net For this compound, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each diastereomeric pair (cis and trans) will exhibit distinct NMR spectra.

The conformation of the substituents (axial or equatorial) on the piperidine ring can be determined by analyzing the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum. Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. nih.gov Furthermore, the coupling constant between adjacent axial protons (³J_ax,ax_) is characteristically large (typically 10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (typically 2-5 Hz). nih.gov

For the cis-isomers, one substituent will be axial and the other equatorial, or the ring could flip to the alternative chair conformation. For the trans-isomers, both substituents will be either diaxial or diequatorial. The thermodynamically most stable conformer is generally the one that minimizes steric strain, which usually means placing the larger substituent(s) in the equatorial position. researchgate.netchemicalbook.com

Expected ¹H NMR Data: Detailed experimental ¹H NMR data for this compound is not readily available in published literature. However, based on data for related substituted piperidines, a hypothetical data table can be constructed to illustrate the expected differences between conformers.

| Proton | Expected Chemical Shift (ppm) - Equatorial | Expected Chemical Shift (ppm) - Axial | Key Coupling Constants (Hz) |

| H-2 | ~2.8 - 3.2 | ~2.4 - 2.7 | ³J(H2,H3) depends on relative orientation |

| H-3 | ~1.8 - 2.2 | ~1.4 - 1.7 | ³J(H3,H4ax), ³J(H3,H4eq) |

| H-6 | ~2.9 - 3.1 (eq); ~2.5 - 2.7 (ax) | ~2.9 - 3.1 (eq); ~2.5 - 2.7 (ax) | ²J_gem ≈ 12-14; ³J_ax,ax_ ≈ 10-13; ³J_ax,eq_ ≈ 2-5 |

| CH₃ (at C2) | ~1.1 - 1.3 | ~1.0 - 1.2 | ³J(H,H2) ≈ 6-7 |

| CH₂CH₃ (at C3) | ~1.4 - 1.7 (CH₂) | ~1.2 - 1.5 (CH₂) | ³J(CH₂,CH₃) ≈ 7 |

| CH₂CH₃ (at C3) | ~0.8 - 1.0 (CH₃) | ~0.7 - 0.9 (CH₃) |

This table is illustrative and based on general principles and data from related compounds. nih.govacs.org

¹³C NMR spectroscopy provides complementary information. Carbon atoms bearing axial substituents are generally shielded and resonate at a higher field (lower ppm) compared to those with equatorial substituents. nih.gov The chemical shifts of the ring carbons (C2-C6) and the substituent carbons can confirm the conformational preferences of the various stereoisomers.

Expected ¹³C NMR Chemical Shifts: The following table illustrates hypothetical ¹³C NMR data.

| Carbon | Expected Chemical Shift (ppm) - Equatorial Substituents | Expected Chemical Shift (ppm) - Axial Substituents |

| C-2 | ~52 - 58 | ~48 - 54 |

| C-3 | ~38 - 44 | ~34 - 40 |

| C-4 | ~25 - 30 | ~22 - 27 |

| C-5 | ~24 - 28 | ~21 - 25 |

| C-6 | ~45 - 50 | ~42 - 47 |

| CH₃ (at C2) | ~18 - 22 | ~15 - 19 |

| CH₂ (ethyl) | ~25 - 30 | ~22 - 27 |

| CH₃ (ethyl) | ~10 - 14 | ~8 - 12 |

This table is illustrative and based on general principles and data from related compounds like 1-ethyl-2-methylpiperidine (B3283383) and 5-ethyl-2-methylpiperidine (B93002). nih.govrcsb.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom. researchgate.net

For this compound, a crystallographic analysis would provide unambiguous proof of:

Relative Stereochemistry: Confirming whether the substituents are cis or trans.

Absolute Configuration: Determining the (R/S) designation at each chiral center (C2 and C3), often through the use of anomalous dispersion. nih.gov

Conformation: Revealing the precise chair, boat, or twist-boat conformation adopted by the piperidine ring in the crystal lattice. niscpr.res.in

Structural Parameters: Providing exact bond lengths, bond angles, and torsion angles. researcher.lifersc.org

While no specific crystal structure for this compound has been reported in the searched literature, studies on similarly substituted piperidines, such as 3-Ethyl-cis-2,6-diphenylpiperidine, have confirmed that the piperidine ring adopts a chair conformation with substituents oriented to minimize steric hindrance. niscpr.res.in In the case of 3-Ethyl-cis-2,6-diphenylpiperidine, the ethyl group was found to be in an equatorial orientation. niscpr.res.in A similar preference for equatorial positioning of the ethyl and methyl groups would be expected for the trans-isomer of this compound to achieve maximum thermodynamic stability.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and serves as a valuable tool for functional group identification and structural analysis. The spectra are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice-versa. nist.gov

The analysis of the vibrational spectra of 2-methylpiperidine (B94953) and 3-methylpiperidine (B147322) has been conducted with the aid of density functional theory (DFT) calculations, which helps in the assignment of specific spectral bands to molecular motions. acs.org A similar approach can be applied to this compound.

Key expected vibrational bands for this compound would include:

N-H Stretching: A moderate band in the 3300-3500 cm⁻¹ region in the IR spectrum.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups on the ring and substituents. nih.gov

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region.

C-N Stretching: Bands typically found in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to various skeletal stretching and bending vibrations, which would be unique to each stereoisomer and conformer.

While specific experimental spectra for this compound are not available, data from the NIST Chemistry WebBook for 2-methylpiperidine shows characteristic IR absorptions that provide a basis for these assignments. researchgate.net Raman spectroscopy of related compounds like 2-methylpiperidine has also been used to identify and quantify different species and their conformations in solution. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂/CH₃ Scissoring/Bending | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| Piperidine Ring Puckering | < 600 | Raman |

This table is illustrative and based on general spectroscopic principles and data from related piperidines. acs.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structures, properties, and energetics that can be difficult to measure directly.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to study substituted piperidines. Methods like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed to perform geometry optimizations, calculating the lowest energy structure of a molecule. researcher.life

For this compound, these calculations can be performed for all possible stereoisomers and their respective chair and twist-boat conformers. The calculations would yield optimized bond lengths, bond angles, and dihedral angles for each stable structure. nih.gov

Furthermore, electronic properties can be computed:

Dipole Moment: To understand the molecule's polarity.

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

These computational studies are essential for interpreting experimental results, such as assigning vibrational modes in IR/Raman spectra or predicting NMR chemical shifts. acs.org

The piperidine ring is flexible, and its substituents can adopt different spatial arrangements. Computational methods are critical for mapping the conformational energy landscape of this compound.

For the trans-isomer, two primary chair conformations are possible: one with both the methyl and ethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). For the cis-isomer, the two chair conformers would have one group axial and the other equatorial.

Calculations consistently show that for monosubstituted and disubstituted piperidines, conformers with substituents in the equatorial position are energetically favored to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions. chemicalbook.com The energetic penalty (conformational free energy, A-value) for placing a methyl group in an axial position on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, and for an ethyl group, it is about 1.75 kcal/mol. Similar values are expected for the piperidine ring.

Therefore, the stability order for the trans-isomer is predicted to be:

Diequatorial: (2-eq-Methyl, 3-eq-Ethyl) - Most stable.

Diaxial: (2-ax-Methyl, 3-ax-Ethyl) - Least stable.

For the cis-isomer, the relative stability would depend on the balance between the A-values of the methyl and ethyl groups:

(2-ax-Methyl, 3-eq-Ethyl) vs. (2-eq-Methyl, 3-ax-Ethyl) : These two conformers would be in equilibrium, with the one placing the larger group (ethyl) in the equatorial position likely being slightly more stable, though the A-values are very similar.

DFT and ab initio calculations can precisely quantify these energy differences (ΔE or ΔG) between all possible conformers, providing a detailed understanding of their relative populations at equilibrium. chemicalbook.com

| Compound/Isomer | Conformation | Relative Energy (kcal/mol) |

| trans-3-Ethyl-2-methylpiperidine | Diequatorial (e,e) | 0 (Reference) |

| Diaxial (a,a) | > 3.5 (Estimated) | |

| cis-3-Ethyl-2-methylpiperidine | Equatorial-Axial (e,a) | ~1.7 |

| Axial-Equatorial (a,e) | ~1.75 |

This table presents estimated relative energies based on established A-values and is intended for illustrative purposes.

Analysis of Intramolecular and Intermolecular Interactions

Intramolecular interactions in this compound are primarily of a steric nature. The relative positioning of the 2-methyl and 3-ethyl groups gives rise to gauche interactions and potential 1,3-diaxial interactions, which are energetically unfavorable. The chair conformation of the piperidine ring can exist in two forms that are in equilibrium. In one, the substituents may be in a diaxial or axial-equatorial arrangement, and in the other, they may be in a diequatorial or equatorial-axial arrangement. The diequatorial conformation is generally more stable as it minimizes steric hindrance. However, the presence of A(1,3) strain, a severe steric interaction, can force bulky groups into an axial position to alleviate this. researchgate.net

In substituted piperidines, intramolecular hydrogen bonds can also play a significant role in stabilizing certain conformations. mdpi.commdpi.com For this compound, an intramolecular hydrogen bond could potentially form between the nitrogen's hydrogen atom and the ethyl group, although this is less common than interactions with more electronegative atoms. The presence of such bonds influences the geometry and vibrational frequencies of the molecule.

Intermolecular interactions are crucial in the condensed phases of this compound. As a secondary amine, the N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These N-H···N hydrogen bonds are a significant cohesive force in the liquid and solid states. researchgate.net The formation of these intermolecular hydrogen bonds can lead to the creation of dimers or larger aggregates. The presence and nature of these interactions can be studied using techniques like FT-IR spectroscopy.

Table 1: Key Intramolecular and Intermolecular Interactions in Substituted Piperidines

| Interaction Type | Description | Significance in this compound |

| Intramolecular | ||

| 1,3-Diaxial Interactions | Steric repulsion between axial substituents on the same side of the piperidine ring. | The relative orientation of the 2-methyl and 3-ethyl groups will determine the extent of these unfavorable interactions. |

| Gauche Interactions | Steric strain between adjacent substituents. | Occurs between the 2-methyl and 3-ethyl groups, influencing the preferred rotameric state of the ethyl group. |

| A(1,3) Strain | Severe steric interaction that can favor an axial conformation for a bulky group. researchgate.net | Could influence the conformational equilibrium of the piperidine ring. |

| Intramolecular H-Bond | Hydrogen bond within the same molecule (e.g., N-H···substituent). | Potentially weak and less likely compared to intermolecular H-bonds, but could influence conformation. |

| Intermolecular | ||

| N-H···N Hydrogen Bonds | Strong directional interaction between the N-H of one molecule and the nitrogen of another. researchgate.net | A primary cohesive force, leading to dimerization and aggregation in the condensed phase. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall packing and physical properties like boiling point. |

| C-H···N/O Interactions | Weak hydrogen bonds involving carbon-hydrogen bonds as donors. niscpr.res.inresearchgate.net | Contribute to the fine-tuning of the crystal lattice and molecular packing. |

Molecular Dynamics Simulations for Conformational Flux

Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules, including the conformational flux of flexible structures like this compound. nih.govulisboa.pt MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. This approach can provide insights into the dynamic equilibrium between different conformers and the energy barriers for their interconversion.

For this compound, MD simulations would be instrumental in exploring the various conformational states accessible to the molecule. The primary conformational change in the piperidine ring is the chair-to-chair interconversion, which involves passing through higher-energy boat and twist-boat transition states. The presence of the ethyl and methyl substituents will influence the energy landscape of this process.

MD simulations can elucidate the preferred orientations of the 2-methyl and 3-ethyl groups and the dynamics of their reorientation between axial and equatorial positions. The simulations can also model the rotation of the ethyl group around the C-C bond, revealing the most populated rotameric states. This is particularly relevant for understanding how the molecule presents itself for intermolecular interactions.

In the context of intermolecular interactions, MD simulations can model the formation and breaking of hydrogen bonds in a liquid or solution environment. This provides a dynamic picture of the solvation shell around the molecule and the lifetime of intermolecular aggregates. Such simulations often employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to describe the potential energy of the system. ulisboa.pt The simulation typically involves an equilibration phase to allow the system to reach a stable temperature and pressure, followed by a production phase where data for analysis is collected. ulisboa.pt

Recent computational studies on related piperidine derivatives have successfully used MD simulations to investigate the stability of ligand-protein complexes and to understand the binding modes of these molecules to biological targets. nih.govnih.gov These studies highlight the utility of MD in correlating the dynamic conformational behavior of piperidine-containing molecules with their biological activity.

Table 2: Parameters Investigated in Molecular Dynamics Simulations of Piperidine Systems

| Parameter | Description | Relevance to this compound |

| Potential Energy | The total energy of the system as a function of atomic coordinates. | Fluctuations in potential energy indicate conformational changes and system stability. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Used to assess the stability of the molecular structure over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the structure of the solvation shell and intermolecular packing. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Crucial for understanding the dynamics of intermolecular interactions. |

| Dihedral Angle Analysis | Tracks the changes in torsion angles over time. | Reveals the dynamics of ring puckering and substituent rotation. |

| Energy of Interconversion | The energy barrier that must be overcome for a conformational change to occur. | Determines the rate of interconversion between different chair conformations and rotamers. |

Biological and Mechanistic Research of 3 Ethyl 2 Methylpiperidine Derivatives

In Vitro and In Vivo (Non-Human) Biological Activity Profiling

Derivatives of 3-Ethyl-2-methylpiperidine have been the subject of various biological activity profiling studies, revealing a broad spectrum of potential therapeutic applications. These investigations span from receptor binding and enzyme modulation to anti-pathogenic and antitumor activities.

Investigation of Receptor Binding and Modulation Mechanisms

The interaction of this compound derivatives with various receptors is a key area of research. These compounds have shown the ability to modulate the activity of several receptor types, including G-protein-coupled receptors (GPCRs) and ligand-gated ion channels. clinmedkaz.org

One area of focus has been the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. Some piperidine (B6355638) derivatives have been investigated as NMDA receptor antagonists, which could offer neuroprotective effects against excitotoxicity. For instance, studies on compounds structurally related to this compound have demonstrated their ability to displace radioligand binding at NMDA receptors. The affinity for the PCP binding site on the NMDA receptor has been a subject of study for various piperidine derivatives. For example, while (±)-1-(1-Phenylcyclohexyl)-2-methylpiperidine shows activity comparable to the parent compound PCP, the introduction of a 2-ethyl group, as in (±)-trans-Ph/Et 1-(2-ethyl-1-phenylcyclohexyl)piperidine, leads to a significant decrease in affinity. researchgate.net

Furthermore, certain aminoethyl-substituted piperidine derivatives have been identified as potent ligands for sigma (σ) receptors, particularly the σ1 subtype. d-nb.inforesearchgate.net Molecular dynamics simulations have revealed that the interaction of the piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor is crucial for binding affinity. d-nb.inforesearchgate.net For example, 1-methylpiperidines demonstrated high σ1 receptor affinity, whereas derivatives with a proton, ethyl, or tosyl group at the piperidine nitrogen showed considerably lower affinity. d-nb.info

The ability of piperidine derivatives to interact with neurotransmitter transporters has also been explored. Structure-activity relationship studies on piperidine-based monoamine transporter inhibitors have highlighted the importance of piperidine ring stereochemistry for potency and selectivity. clinmedkaz.org Additionally, some derivatives have been identified as high-affinity ligands for the serotonin (B10506) transporter. clinmedkaz.org

Enzyme Inhibition and Activation Studies

The modulation of enzyme activity is another significant aspect of the biological profile of this compound derivatives. These compounds have been shown to inhibit various enzymes implicated in a range of diseases.

One notable target is aromatase, an enzyme crucial for estrogen biosynthesis and a target for breast cancer therapy. Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been identified as potent and selective competitive inhibitors of human placental aromatase. nih.gov Structure-activity relationship studies revealed that inhibitory activity was maximal for derivatives with an octyl substituent at either the 1- or 3-position of the piperidine ring. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system and targets for the treatment of Alzheimer's disease. who.int Several piperidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. who.intacs.org For example, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were found to exhibit significant activity against BChE. who.int Similarly, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been investigated as AChE inhibitors. acs.org Molecular docking studies of ethyl piperidine-1-carboxylate derivative Schiff bases against human acetylcholinesterase have also been conducted. acgpubs.org

Other enzymes targeted by piperidine derivatives include indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. smolecule.com Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate has been identified as a potent inhibitor of IDO1, suggesting potential applications in conditions related to serotonin dysregulation. smolecule.com Additionally, some piperidine derivatives have shown inhibitory activity against kinases and proteases, which are critical in cancer and inflammatory pathways.

Anti-Pathogenic Efficacy Studies (e.g., Insecticidal, Antimicrobial, Antifungal)

Derivatives of this compound have demonstrated promising activity against a variety of pathogens, including bacteria and fungi.

In terms of antibacterial activity, piperidine derivatives have been explored for their efficacy against various bacterial strains. Some derivatives have shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. The antibacterial mechanism of some piperidine derivatives involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. google.com

Antifungal activity has also been observed in certain piperidine derivatives. For instance, long-tailed 4-aminopiperidines have proven effective against fungi of the genera Aspergillus and Candida by inhibiting fungal ergosterol (B1671047) biosynthesis. mdpi.com

The PASS (Prediction of Activity Spectra for Substances) tool has been used to predict the antimicrobial potential of piperidine derivatives, suggesting that compounds like trans-5-ethyl-2-methylpiperidine could inhibit various bacteria and fungi by disrupting microbial cell membranes and essential metabolic pathways.

Research into Antitumor Activity in Cellular Models

The potential of this compound derivatives as anticancer agents has been investigated in various cancer cell lines. smolecule.combohrium.commdpi.comjmchemsci.combrieflands.com These studies have revealed cytotoxic effects and the ability to induce apoptosis in tumor cells.

For example, a spirocyclic compound containing a piperidine moiety demonstrated cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells. Similarly, riluzole (B1680632) alkyl derivatives, which contain a piperidine or related heterocyclic moiety, have shown anti-proliferative activities against HeLa, HepG2, SP2/0, and MCF-7 cancer cell lines. brieflands.com Specifically, 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole exhibited a significant IC50 value in HeLa cells while being non-toxic to normal liver cells. brieflands.com

Aminoethyl-substituted piperidine derivatives have also been evaluated for their antiproliferative properties. d-nb.info Piperidine 4a inhibited the growth of human non-small cell lung cancer cells (A427), and certain 1-methylpiperidines showed stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than known σ1 ligands. d-nb.info Furthermore, thieno[2,3-c]pyridine (B153571) derivatives with simple piperidine and N-methyl piperidine substitutions have exhibited good inhibition against several cancer cell lines. mdpi.com

The cytotoxic and apoptotic effects of 2(3H)-benzoxazolone derivatives containing piperidine substituents have been studied in metastatic MDA-MB-231 breast cancer cell lines, with some compounds effectively reducing cell survival. jmchemsci.com Tetrazole-containing derivatives of 4-methylpiperidin-1-yl-1,3,5-triazine have also been tested for their cytotoxic activity against human liver (Huh-7) and lung (A549) tumor cell lines. bohrium.com

Elucidation of Molecular Targets and Downstream Pathways

Understanding the molecular targets and downstream signaling pathways affected by this compound derivatives is crucial for elucidating their mechanisms of action.

As previously mentioned, bacterial DNA gyrase and topoisomerase IV are key molecular targets for the antibacterial activity of some piperidine derivatives. google.com In the context of anticancer activity, the inhibition of kinases such as IKKb, which is involved in the NF-κB transcription pathway, has been identified as a mechanism for some piperidinone derivatives. Heat shock protein 90 (Hsp90) has also been identified as a target for some thieno[2,3-c]pyridine derivatives with anticancer activity. mdpi.com

In the realm of neuropharmacology, the interaction with and modulation of receptors like the NMDA receptor and sigma receptors are primary mechanisms. d-nb.info The inhibition of enzymes such as aromatase and cholinesterases represents another well-defined molecular mechanism of action. nih.govwho.int For some derivatives, the mechanism may involve interaction with DNA via intercalation, thereby affecting replication and transcription.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds. clinmedkaz.orgmdpi.comclinmedkaz.orgresearchgate.netd-nb.infonih.govresearchgate.netnih.gov

For aromatase inhibitors based on the 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione scaffold, SAR studies have shown that the length of the alkyl substituent at the 1- and 3-positions of the piperidine ring is critical for inhibitory potency, with octyl derivatives showing the highest activity. nih.gov

In the case of σ1 receptor ligands, SAR analysis of aminoethyl-substituted piperidines revealed that a small methyl group on the piperidine nitrogen resulted in high σ1 affinity, whereas larger substituents or a simple proton led to significantly lower affinity. d-nb.info This highlights the sensitivity of the receptor's binding pocket to the steric and electronic properties of the substituent at this position.

SAR studies of piperidine-based monoamine transporter inhibitors have emphasized the importance of the stereochemistry of the piperidine ring in determining potency and selectivity. clinmedkaz.org Similarly, for NMDA receptor antagonists, the stereochemistry and substitution pattern on the piperidine ring have been shown to dramatically affect binding affinity. For instance, a trans-2-ethyl substitution on a phenylcyclohexylpiperidine scaffold resulted in a 75-fold lower affinity for the PCP binding site compared to the corresponding 2-methyl derivative. researchgate.net

In the context of antibacterial agents, SAR studies have focused on optimizing the substituents on the piperidine ring to enhance activity against DNA gyrase and topoisomerase IV. google.com For antifungal 4-aminopiperidines, the presence of a long alkyl chain was found to be crucial for their activity against ergosterol biosynthesis. mdpi.com

The following table summarizes key SAR findings for various biological activities of piperidine derivatives:

| Biological Activity | Scaffold/Derivative Class | Key SAR Findings |

| Aromatase Inhibition | 3-Alkyl-3-(4-pyridyl)-piperidine-2,6-diones | Inhibitory activity is maximal for octyl derivatives at the 3-position. nih.gov |

| Aromatase Inhibition | 1-Alkyl-3-ethyl-3-(4-pyridyl)-piperidine-2,6-diones | Inhibitory activity is maximal for octyl derivatives at the 1-position. nih.gov |

| σ1 Receptor Binding | Aminoethyl-substituted piperidines | A methyl group on the piperidine nitrogen confers high affinity, while larger groups or a proton decrease it. d-nb.info |

| NMDA Receptor Binding | 1-(2-Alkyl-1-phenylcyclohexyl)piperidines | A trans-2-ethyl group significantly reduces affinity compared to a trans-2-methyl group. researchgate.net |

| Antifungal Activity | 4-Aminopiperidines | Long-tailed substituents are effective for inhibiting fungal ergosterol biosynthesis. mdpi.com |

| Antibacterial Activity | Dehydroabietic acid derivatives with amino alcohol units | The presence of specific amino alcohol moieties enhances activity against Xanthomonas oryzae. nih.gov |

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the position and chemical nature of substituents on the piperidine ring. Research has demonstrated that even minor alterations to the substituent pattern can lead to substantial changes in pharmacological effects.

For instance, in a series of 2,6-diphenyl-3-alkylpiperidin-4-one oximes, the presence of an electron-releasing ethyl group at the 3-position resulted in promising antioxidant activity compared to other analogs. scispace.com This suggests that the electronic properties of the substituent at this position play a crucial role in the molecule's ability to scavenge free radicals. Similarly, another study highlighted that a compound with an ethyl group at the 3rd position of the piperidine moiety exhibited potent antimicrobial and antifungal activities. scispace.com

The nature of the substituent is as critical as its position. Studies on various piperidine derivatives have shown that introducing different functional groups can modulate activity. For example, in a series of histone acetyltransferase inhibitors, compounds with a piperidine-containing amide group showed moderate activity. nih.gov The polarity of substituents also plays a key role; a less polar piperidine-containing substituent showed improved activity compared to a more polar primary amine. nih.gov Conversely, the introduction of an additional amino group, increasing polarity, was found to be unfavorable. nih.gov

Furthermore, the length and type of substituent at other positions on the piperidine ring can drastically alter biological outcomes. For example, research on p300-HAT inhibitors showed that while certain linear amino-alkyl side chains at the 2-position were well-tolerated, shorter cyclic substituents like piperazin-1-ylmethyl and morpholin-4-ylmethyl led to a loss of activity. nih.gov This indicates that steric bulk and the specific conformation of the substituent are important determinants of inhibitory potential.

The following table summarizes the impact of substituent variations on the biological activity of selected piperidine derivatives.

Table 1: Impact of Substituent Position and Nature on Biological Activity

| Compound Series | Substituent Position | Substituent Nature | Observed Biological Activity |

|---|---|---|---|

| 2,6-diphenyl-3-alkylpiperidin-4-one oximes | 3 | Ethyl (electron-releasing) | Promising antioxidant activity scispace.com |

| Piperidine derivative | 3 | Ethyl | Potent antimicrobial and antifungal activities scispace.com |

| p300-HAT inhibitors | 4 | Piperidine-containing (less polar) | Improved inhibitory activity nih.gov |

| p300-HAT inhibitors | 4 | Piperazine (more polar) | Inactive at 10 µM nih.gov |

| p300-HAT inhibitors | 2 | Piperazin-1-ylmethyl, Morpholin-4-ylmethyl (shorter cyclic) | Loss of inhibitory activity nih.gov |

Stereochemical Influence on Receptor Selectivity and Potency

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of this compound derivatives with their biological targets. The presence of multiple chiral centers in these molecules means that they can exist as different stereoisomers, which can exhibit distinct receptor selectivity and potency.

The specific (2S,3S) configuration of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate, for example, confers a distinct spatial orientation to the methyl and ester substituents. smolecule.com This precise arrangement is crucial for its biological activity, as different enantiomeric forms can have widely varying binding affinities for enzymes and receptors. smolecule.com The piperidine ring in this compound adopts a chair conformation, which helps to minimize steric strain and influences how the molecule presents itself to its target. smolecule.com

Research on opioid receptor ligands has also underscored the importance of stereochemistry. In a series of N-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide (B166681) derivatives, specific stereoisomers with hydroxyl substitutions at the 5th position of the tetrahydronaphthalen-2-yl)methyl group demonstrated excellent binding affinities and over 1000-fold selectivity for the µ-opioid receptor. nih.gov This high degree of selectivity highlights how a specific stereochemical configuration can lead to highly targeted pharmacological effects.

The concept of stereochemical purity is also vital. A stereomerically pure compound, which contains a high percentage of one stereoisomer, often exhibits a more predictable and potent biological effect compared to a racemic mixture (an equal mixture of all stereoisomers). google.com The development of synthetic methods that allow for the creation of specific stereoisomers is therefore of great importance in medicinal chemistry. oup.com

The table below illustrates the influence of stereochemistry on the activity of piperidine derivatives.

Table 2: Stereochemical Influence on Biological Activity

| Compound/Series | Key Stereochemical Feature | Biological Target/Activity | Significance |

|---|---|---|---|

| Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | (2S,3S) configuration | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor smolecule.com | Precise spatial orientation is critical for binding affinity. smolecule.com |

| N-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives | Specific stereoisomers with 5-hydroxyl substitution | µ-opioid receptor | Excellent binding affinity and high selectivity. nih.gov |

| General piperidine derivatives | Stereoisomeric purity | Various receptors | Leads to more predictable and potent biological effects. google.com |

Computational Approaches to SAR Prediction and Optimization

Computational methods have become indispensable tools in modern drug discovery for predicting and optimizing the Structure-Activity Relationship (SAR) of compounds like this compound derivatives. These in silico techniques allow researchers to model and predict how changes in a molecule's structure will affect its biological activity, thereby guiding the synthesis of more potent and selective compounds.

One common approach is the use of web-based tools like SwissTargetPrediction, which can identify the most likely protein targets for a given chemical structure. clinmedkaz.org Another tool, the Prediction of Activity Spectra for Substances (PASS), can predict a wide range of potential pharmacological activities. clinmedkaz.org These predictive models are based on the analysis of large databases of known compounds and their biological effects.

Molecular docking is another powerful computational technique used to understand the interactions between a ligand (such as a this compound derivative) and its target receptor. By simulating the binding of a molecule to the active site of a protein, researchers can gain insights into the key interactions responsible for its activity. For example, docking studies of piperidine derivatives with the opioid receptor have helped to identify specific interactions, such as those between the nitro group of a compound and an arginine residue in the receptor, that contribute to its analgesic effect. researchgate.net

These computational models can also be used to build pharmacophores, which are three-dimensional arrangements of functional groups that are essential for biological activity. A ligand-based pharmacophore model was developed for a series of benzodiazepinone derivatives, providing a useful tool for the design of novel and specific modulators of the Na+/Ca2+ exchanger. nih.gov

The table below provides examples of computational approaches used in the study of piperidine derivatives.

Table 3: Computational Approaches in SAR Studies of Piperidine Derivatives

| Computational Method | Application | Outcome/Insight |

|---|---|---|

| SwissTargetPrediction | Identification of potential protein targets for new piperidine derivatives. clinmedkaz.org | Predicted interactions with various enzymes, receptors, and ion channels. clinmedkaz.org |

| PASS (Prediction of Activity Spectra for Substances) | Prediction of the biological activity spectrum of new piperidine derivatives. clinmedkaz.org | Predicted potential for anti-parkinsonian, anti-dyskinetic, antimicrobial, and anti-inflammatory effects. clinmedkaz.org |

| Molecular Docking | Investigation of the binding of piperidine derivatives to the opioid receptor. researchgate.net | Identified key interactions responsible for analgesic activity. researchgate.net |

| Pharmacophore Modeling | Development of a ligand-based pharmacophore for benzodiazepinone derivatives. nih.gov | Provided a tool for the design of novel Na+/Ca2+ exchanger modulators. nih.gov |

Role As a Chemical Building Block and Precursor

Applications in Complex Molecule Synthesis

The main role of 3-Ethyl-2-methylpiperidine in the context of complex molecule synthesis is as a synthetic target, particularly in the creation of natural product analogues. The venom of the fire ant, Solenopsis invicta, contains alkaloids known as solenopsins, which are characterized by a 2,6-disubstituted piperidine (B6355638) ring. wikipedia.orgmdpi.com While the primary solenopsin compound is (2R,6R)-2-Methyl-6-undecylpiperidine, the broader family of related alkaloids found in ant venom includes variations in the alkyl substituents.

Research efforts have focused on the total synthesis of these natural products and their analogues to study their biological activities, which include anti-angiogenic and antimicrobial properties. wikipedia.orgnih.gov The synthesis of these target molecules often involves constructing the substituted piperidine core from simpler, acyclic precursors or by modifying other heterocyclic rings like pyridine. wikipedia.org

For instance, synthetic strategies have been developed to produce various solenopsin analogues. nih.gov These methods often begin with pyridine derivatives, which are subsequently alkylated and reduced to form the core piperidine structure. wikipedia.orgresearchgate.net The goal of these syntheses is to produce pure compounds for biological study, which is difficult to achieve by isolating them from the natural venom source. wikipedia.org Therefore, the this compound scaffold serves as the foundational blueprint for these synthetic targets rather than a starting block.

Utility in the Construction of Functionalized Probes and Ligands

The piperidine heterocycle is a privileged scaffold in medicinal chemistry and is found in numerous pharmaceuticals. mdpi.com This is due to its ability to adopt well-defined three-dimensional conformations and its basic nitrogen atom, which can engage in key interactions with biological targets. Substituted piperidines are frequently used to develop ligands for various receptors and enzymes.

However, the specific use of this compound as a precursor for constructing functionalized probes and ligands is not widely documented in prominent chemical literature. While the general class of piperidines is crucial for creating such tools, the synthetic focus regarding this particular substitution pattern remains on the natural product alkaloids themselves. The development of solenopsin analogues with modified alkyl chains can be considered a form of probe development to investigate structure-activity relationships, but these are typically generated through total synthesis rather than by functionalizing a pre-existing this compound molecule. nih.govresearchgate.net

Development of Advanced Synthetic Intermediates

The development of advanced synthetic intermediates is a critical aspect of modern organic chemistry, enabling the efficient construction of complex molecules. nih.gov An intermediate is a molecule that is formed from reactants and reacts further to give the desired product.

In the synthesis of this compound and its related natural products, several key intermediates are formed. For example, in syntheses starting from pyridine derivatives, N-protected 2-alkyl-tetrahydropyridines are crucial intermediates. wikipedia.org These compounds can be further modified and reduced to create the final substituted piperidine ring.

Table 1: Key Intermediates in Substituted Piperidine Synthesis

| Intermediate Class | Description | Role in Synthesis |

|---|---|---|

| Substituted Pyridines | Aromatic precursors such as 4-chloropyridine or 2,6-dimethylpyridine. wikipedia.orgresearchgate.net | Starting material for alkylation and subsequent reduction to the piperidine ring. |

| N-Boc-piperidines | Piperidines protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. nih.gov | Allows for controlled chemical modification at other positions of the ring without interference from the nitrogen atom. |

Rather than this compound serving as a precursor to advanced intermediates, it is the product of the strategic manipulation of such intermediates. The chemical value is therefore placed on the methods and precursor molecules that allow for the precise and stereocontrolled construction of its substituted piperidine core.

Natural Occurrence and Biosynthetic Considerations

Isolation and Identification from Biological Sources

The piperidine (B6355638) structural motif is a core component of numerous natural alkaloids found in a wide array of organisms, from plants and fungi to insects and amphibians. wikipedia.org These compounds are noted for their significant biological activities. While a vast number of substituted piperidine alkaloids have been documented, there is no scientific literature among the searched results detailing the isolation of 3-Ethyl-2-methylpiperidine from a natural, biological source.

However, the isolation of closely related piperidine alkaloids is well-documented, providing a procedural framework for how such compounds are typically extracted and identified. A common method involves acid-base liquid-liquid extraction. austinpublishinggroup.com For instance, in the extraction of alkaloids from Lobelia inflata (Indian tobacco), dried plant material is first acidified to protonate the alkaloids, making them soluble in the aqueous phase while neutral compounds are washed away with an organic solvent like chloroform. austinpublishinggroup.com The aqueous phase is then made basic, neutralizing the alkaloid salts and allowing them to be extracted into an organic solvent. austinpublishinggroup.com

Further purification is generally achieved through chromatographic techniques. Flash chromatography with a silica (B1680970) gel cartridge has been used to separate piperidine and piperideine alkaloids from fire ant venom extracts. nih.gov Analytical methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm the purity and determine the structure of the isolated compounds. austinpublishinggroup.comnih.govscirp.org For example, the venom of the red imported fire ant, Solenopsis invicta, is a well-known source of 2-methyl-6-alkyl or alkenyl piperidines, which are major components of its venom. nih.gov Similarly, piperine (B192125) is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and has been isolated in bulk using solvent extraction and crystallization. wikipedia.orgscirp.org

The table below summarizes the natural sources and isolation techniques for several representative piperidine alkaloids.

| Piperidine Alkaloid | Natural Source | Isolation & Identification Methods | Reference |

|---|---|---|---|

| Solenopsins (2-methyl-6-alkylpiperidines) | Fire Ants (Solenopsis sp.) | Hexane extraction, flash chromatography, GC-MS | nih.gov |

| Coniine (2-propylpiperidine) | Poison Hemlock (Conium maculatum) | Acid-base extraction, GC-MS | cambridgescholars.comnih.gov |

| Piperine | Black Pepper (Piper nigrum) | Solvent extraction, crystallization, TLC, HPLC, NMR | wikipedia.orgscirp.org |

| Lobeline | Indian Tobacco (Lobelia inflata) | Acid-base extraction, HPLC, LC-MS/MS | austinpublishinggroup.com |

| N-methyl-3-ol-piperidine alkaloids | Prosopis affinis (Ñandubay) | MS, IR, 1D and 2D NMR | researchgate.net |

Proposed Biosynthetic Pathways of Naturally Occurring Piperidine Alkaloids

The biosynthesis of piperidine alkaloids has been a subject of considerable research, though many pathways are still considered hypothetical. nih.gov For many naturally occurring piperidines, such as the solenopsins found in fire ants and the hemlock alkaloid coniine, a polyketide pathway is the widely accepted origin. nih.govresearchgate.net This process begins with simple building blocks derived from acetate (B1210297) and fatty acid metabolism.

The proposed general pathway involves several key steps:

Polyketide Chain Formation: The carbon skeleton is assembled through the linear combination of acetate units, often via malonyl-CoA, in a manner analogous to fatty acid synthesis. nih.govnih.gov For example, the backbone of coniine is thought to be formed from one butyryl-CoA and two malonyl-CoA units, catalyzed by a polyketide synthase (PKS) enzyme. nih.gov

Introduction of Nitrogen: Following the formation of a keto-acid or keto-aldehyde chain, a nitrogen atom is incorporated. This is typically achieved through a transamination reaction, where an aminotransferase enzyme transfers an amino group from a donor like L-alanine. nih.gov

Cyclization: The linear amino-keto chain undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization (condensation) to form a cyclic imine, known as a piperideine. nih.gov For many piperidine alkaloids, Δ¹-piperideines or related isomers (Δ² or Δ⁶) are key intermediates. nih.govnih.gov For instance, γ-coniceine is the direct precursor to coniine in poison hemlock. nih.govnih.gov

Reduction: The final step is the reduction of the piperideine intermediate to the corresponding saturated piperidine ring. nih.gov This reduction is catalyzed by a reductase enzyme, often using NADPH as a cofactor. nih.gov In the case of coniine biosynthesis, a γ-coniceine reductase facilitates this transformation. nih.gov

This biosynthetic route explains the formation of a wide variety of 2- and 2,6-substituted piperidines found in nature. The specific substituents on the ring are determined by the initial starter units and the number of extension units used in the polyketide synthesis.

The table below outlines the key stages in the proposed biosynthesis of piperidine alkaloids.

| Stage | Description | Key Intermediates/Enzymes | Reference |

|---|---|---|---|

| 1. Chain Assembly | Formation of a linear carbon chain from acetate/fatty acid-derived units. | Polyketide Synthase (PKS), Acetyl-CoA, Malonyl-CoA, Butyryl-CoA | nih.govnih.gov |

| 2. Amination | Incorporation of a nitrogen atom into the carbon chain. | Aminotransferase (e.g., l-alanine:5-keto-octanal aminotransferase) | nih.gov |

| 3. Cyclization | Intramolecular condensation to form the heterocyclic ring. | Δ¹-Piperideine, γ-coniceine | nih.govnih.gov |

| 4. Reduction | Saturation of the cyclic imine to form the piperidine ring. | Reductase (e.g., γ-coniceine reductase), NADPH | nih.govnih.gov |

Chemo-Enzymatic Approaches Inspired by Natural Biosynthesis

The efficiency and high selectivity of nature's biosynthetic machinery have inspired the development of chemo-enzymatic strategies for synthesizing chiral piperidines. nih.govchemrxiv.org These methods combine traditional chemical synthesis with highly selective biocatalytic steps to create complex molecules with precise stereochemistry, which is often difficult to achieve through purely chemical means. nih.gov These approaches are particularly valuable for producing enantiomerically enriched 3- and 3,4-substituted piperidines, which are prevalent scaffolds in many medicinally important compounds. nih.govacs.orgresearchgate.net

A prominent and innovative strategy involves a one-pot cascade reaction that mimics the final steps of natural piperidine biosynthesis. nih.gov This cascade often employs two key types of enzymes: an amine oxidase (AmOx) and an ene-imine reductase (IRED or EneIRED). nih.govacs.org The general process is as follows:

A readily accessible N-substituted tetrahydropyridine (B1245486) (THP), prepared chemically, serves as the starting material. nih.gov

An amine oxidase catalyzes the oxidation of the THP to generate a dihydropyridinium (DHP) species in situ. nih.govthieme-connect.com This step activates the molecule for the subsequent reduction.

An ene-imine reductase then catalyzes a stereoselective reduction of the DHP intermediate to yield the final, stereo-defined chiral piperidine. nih.govthieme-connect.com The IRED can reduce both the C=C bond (conjugate reduction) and the resulting C=N bond (iminium reduction). acs.org

This chemo-enzymatic dearomatization of pyridines (via their THP derivatives) provides a versatile and highly efficient route to a wide range of chiral piperidines. nih.gov A significant advantage of this biocatalytic approach is that by selecting the appropriate EneIRED enzyme, it is possible to control the stereochemistry and produce either the (R)- or (S)-enantiomer of the target molecule with high enantiomeric excess (ee). nih.govthieme-connect.com This methodology has been successfully applied to the synthesis of bioactive molecules, including the antipsychotic drug Preclamol. nih.govacs.orgresearchgate.net

The table below details modern chemo-enzymatic methods for piperidine synthesis.

| Method/Cascade | Enzymes Used | Starting Substrate | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Amine Oxidase/Imine Reductase Cascade | Amine Oxidase (AmOx), Ene-Imine Reductase (EneIRED) | N-substituted Tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity, access to both enantiomers, one-pot reaction | nih.govacs.orgthieme-connect.com |

Q & A

Q. What spectroscopic methods are recommended for characterizing the structure of 3-Ethyl-2-methylpiperidine and its derivatives?

- Methodological Answer : Use a combination of FT-IR (to identify functional groups via stretching vibrations, e.g., C-H and N-H bonds) and Raman spectroscopy (to complement IR data by detecting symmetric vibrations). For structural confirmation, employ NMR spectroscopy (¹H and ¹³C) to resolve substituent positions on the piperidine ring, and X-ray crystallography for absolute stereochemical determination .

- Table 1 : Example spectral peaks for a piperidine derivative (hypothetical data):

| Technique | Key Peaks/Features |

|---|---|

| FT-IR | 2850–2950 cm⁻¹ (C-H stretch) |

| ¹H NMR (CDCl₃) | δ 1.2–1.5 (m, CH₂ groups) |

| X-ray | Crystallographic space group P2₁ |

Q. How can this compound be synthesized, and what are common intermediates?

- Methodological Answer : A typical route involves alkylation of 2-methylpiperidine using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Critical intermediates include N-protected piperidine derivatives (e.g., Boc-protected intermediates) to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield and purity. Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer : Dynamic NMR studies (variable-temperature NMR) can detect conformational flexibility that may explain discrepancies. For static structures, DFT computational modeling (e.g., Gaussian software) can predict bond angles and compare them with X-ray data. Cross-validate using 2D NMR techniques (COSY, NOESY) to confirm spatial relationships .

Q. What experimental design principles optimize large-scale synthesis of this compound for pharmacological studies?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

- Critical factors : Temperature (60–100°C), reaction time (12–24 hrs), and solvent polarity (DMF vs. THF).

- Response variables : Yield (%) and purity (HPLC >98%).

Use continuous flow reactors to enhance reproducibility and scalability, reducing byproduct formation compared to batch processes .

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound analogs?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known receptor agonists) and negative controls (vehicle-only). Analyze data with nonlinear regression models (e.g., GraphPad Prism) and validate statistical significance via ANOVA with post-hoc tests (p < 0.05) .

Q. What advanced containment protocols are required for handling volatile this compound derivatives?

- Methodological Answer : Use closed-system reactors under inert gas (N₂/Ar) to prevent volatilization. For spills, deploy diatomaceous earth or universal binders to absorb liquids. Collect waste in sealed containers and treat with acidic hydrolysis (pH <3) to neutralize basic piperidine derivatives before disposal .

Methodological and Reproducibility Considerations

Q. How can a scoping review framework identify research gaps in this compound applications?

- Methodological Answer : Follow Arksey & O’Malley’s framework :

Define research questions : Focus on understudied areas (e.g., neuropharmacology).

Search databases : SciFinder, PubMed, CAS Common Chemistry (exclude patents/industrial reports).

Consult experts : Validate gaps via stakeholder workshops.

Prioritize studies with in vitro-to-in vivo translation challenges .

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Detailed protocols : Specify solvent grades (e.g., anhydrous DMF), stirring rates (RPM), and drying methods (MgSO₄ vs. molecular sieves).

- Open-data practices : Share raw NMR/FT-IR files via repositories (e.g., Zenodo).

- Inter-lab validation : Collaborate with independent labs to replicate key results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.